molecular formula C13H24N4O2 B2836045 6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 721415-01-6

6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2836045
CAS RN: 721415-01-6
M. Wt: 268.361
InChI Key: MYVXAFZUGGZIAF-UHFFFAOYSA-N
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Description

“6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C13H24N4O2 . It has a molecular weight of 268.36 .

Scientific Research Applications

Antithrombotic and Aromatase Inhibition

Research has explored derivatives of tetrahydropyrimidine-diones for their potential in antithrombotic applications, demonstrating favorable cerebral and peripheral effects. Such compounds are synthesized through methods like thermal fusion with ureas, leading to new antithrombotic compounds with promising therapeutic effects (Furrer, Wágner, & Fehlhaber, 1994). Similarly, 3-alkyl-substituted piperidine-diones have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, showing potential as stronger inhibitors than current treatments for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Cyclization and Acylation Studies

Cyclization of dipeptides into cyclic dipeptides, such as leucine-based compounds, has been achieved using methods like carbodiimide-promoted peptide bond formation. These studies contribute to understanding peptide cyclization processes and their applications in medicinal chemistry (Haidukevich, Popova, Kurman, & Knizhnikov, 2020). Acylation of amino-nitrosopyrimidines has been investigated to synthesize iso xanthopterin derivatives, showcasing the synthetic flexibility and potential pharmacological relevance of pyrimidine-diones (Steinlin & Vasella, 2009).

Supramolecular Chemistry

The dihydropyrimidine-dione functionality has been utilized in creating novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds demonstrate the ability to form complex 2D and 3D networks through hydrogen bonding, illustrating the potential of tetrahydropyrimidine-diones in materials science and molecular engineering (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antimicrobial Activity

Tetrahydropyrimidine-diones have been evaluated for their antimicrobial activity, with some compounds exhibiting promising results against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This highlights the potential of these compounds in developing new antibacterial and antifungal agents (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).

Safety and Hazards

The safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

6-amino-1-butyl-5-(3-methylbutylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-4-5-8-17-11(14)10(12(18)16-13(17)19)15-7-6-9(2)3/h9,15H,4-8,14H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVXAFZUGGZIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)NCCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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